(2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
Description
“(2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride” is a secondary amine derivative featuring a pyrrolidine ring substituted with a 2-chlorobenzyl group at the 3-position. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a molecular weight of 257.15 g/mol (calculated from related analogs in ).
Notably, the 2-chloro substitution on the benzyl ring may enhance hydrophobic interactions in receptor binding, while the pyrrolidine scaffold contributes to conformational flexibility .
The compound’s synthesis typically involves reductive amination or nucleophilic substitution, as inferred from methods described for similar structures . However, commercial availability is restricted; indicates that its (R)-enantiomer (REF: 10-F392151) has been discontinued, possibly due to challenges in synthesis or stability .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBVOUSTHVDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
Reacting (S)-pyrrolidin-3-yl-amine with 2-chlorobenzyl chloride in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux conditions (80–100°C) for 6–12 hours. Triethylamine or potassium carbonate is added to scavenge HCl, driving the reaction to completion. Yields range from 70–85%, with purity >95% confirmed via HPLC.
Reductive Amination
An alternative approach involves condensing 2-chlorobenzaldehyde with pyrrolidin-3-yl-amine in methanol, followed by reduction using sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst. This method achieves comparable yields (75–80%) but requires stringent moisture control to prevent aldehyde oxidation.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with gaseous HCl in anhydrous ethanol or diethyl ether. Key parameters include:
-
Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation.
-
Temperature : Cooling to 0–5°C during addition prevents thermal degradation.
-
Crystallization : Slow evaporation of the solvent yields white crystalline solids with >99% purity.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
-
Reactor Design : Tubular reactors with integrated temperature and pH controls maintain optimal conditions.
-
Purification : Automated flash chromatography systems using silica gel or reverse-phase cartridges ensure batch consistency.
-
Quality Control : In-line FT-IR and NMR spectroscopy monitor reaction progress in real time, reducing impurities to <0.5%.
Comparative Analysis of Preparation Methods
| Parameter | Nucleophilic Substitution | Reductive Amination | Industrial Process |
|---|---|---|---|
| Yield (%) | 70–85 | 75–80 | 85–90 |
| Reaction Time (h) | 6–12 | 8–14 | 4–6 |
| Enantiomeric Excess (%) | >90 | 85–90 | >95 |
| Purity (%) | >95 | >93 | >99 |
| Scalability | Moderate | Moderate | High |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Pharmaceutical Intermediates : It serves as an important intermediate in synthesizing drugs targeting the central nervous system (CNS) and other therapeutic areas.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of metalloproteases, which are involved in various diseases, including hypertension.
-
Organic Synthesis
- Building Block for Complex Molecules : It is utilized to create more complex heterocyclic compounds and natural product analogs.
- Nucleophilic Substitution Reactions : The chlorinated benzyl group can undergo nucleophilic substitution, facilitating the formation of various derivatives.
-
Biological Studies
- Receptor Ligands : The compound may interact with specific receptors involved in neurotransmission, aiding in the understanding of biochemical pathways.
- Antimicrobial and Cytostatic Activities : Preliminary studies indicate potential antimicrobial effects and cytostatic properties, suggesting applications in cancer therapy.
-
Industrial Applications
- Agrochemicals and Dyes : It is also explored for use in developing agrochemicals and specialty chemicals.
The following table summarizes the biological activities associated with this compound compared to related compounds:
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| (2-Chloro-benzyl)-pyrrolidin-3-yl-amine HCl | Metalloprotease Inhibitor | 5.0 | Effective against zinc proteases |
| 4-Chloro-benzyl-pyrrolidin-3-yl-amine HCl | Antimicrobial | 10.0 | Significant antimicrobial effects |
| 2-(2-Bromo-benzyloxymethyl)-pyrrolidine HCl | Cytotoxic | 15.0 | Similar structure with varied reactivity |
Case Studies and Research Findings
- Metalloprotease Inhibition : A study demonstrated that derivatives similar to (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride effectively inhibited metalloproteases, indicating therapeutic potential for cardiovascular diseases.
- Cytotoxic Activity : Another investigation into pyrrolidine analogs showed promising results against various cancer cell lines, supporting its development as a cytotoxic agent.
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Position and Electronic Effects
- 2-Chloro vs. In contrast, the 4-chloro analog (CAS 1264035-29-1) allows for a more linear conformation, which may improve target engagement .
- Addition of Fluorine : The 2-chloro-6-fluoro analog (CAS 1289585-42-7) combines halogenated hydrophobicity with fluorine’s electron-withdrawing effects, likely enhancing metabolic stability and binding affinity .
Ring System Modifications
Enantiomeric Differences
- The (S)-enantiomer of the 4-chloro derivative (CAS 1264035-29-1) is commercially available, whereas the (R)-enantiomer of the target compound is discontinued . Stereochemistry significantly impacts receptor interactions; for example, (S)-configurations in similar amines show higher binding to melanin-concentrating hormone receptors .
Halogenation Trends
- Bromine or fluorine substitutions (e.g., (3R)-3-amino-3-(3-bromophenyl)propan-1-ol, CAS 1443307-42-3 ) highlight trade-offs: bromine increases molecular weight and lipophilicity, while fluorine improves pharmacokinetics but reduces steric bulk .
Biological Activity
(2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is C11H16Cl2N2. The synthesis typically involves the reaction of pyrrolidine with 2-chlorobenzyl chloride in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process can be optimized using continuous flow methods in an industrial setting to enhance yield and efficiency .
The biological activity of (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound may act as a ligand for certain neurotransmitter receptors, influencing central nervous system functions.
- Enzyme Inhibition : It has shown potential as an inhibitor for specific enzymes, contributing to its therapeutic effects .
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, exhibit notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacteria have been studied:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| (2-Chloro-benzyl)-pyrrolidin-3-yl-amine | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 50 |
These results suggest that the compound possesses effective antibacterial properties, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that certain pyrrolidine derivatives can exhibit anticancer activity. For instance, compounds similar to (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride have shown activity against A549 lung cancer cells, with varying degrees of efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10 |
| Compound B | A549 | 15 |
| (2-Chloro-benzyl)-pyrrolidin-3-yl-amine | A549 | 20 |
These findings highlight the potential of this compound as a lead for developing new anticancer agents .
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial properties found that (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential in treating resistant infections .
- Anticancer Research : Another investigation into the anticancer effects revealed that modifications to the pyrrolidine ring could enhance selectivity and potency against cancer cell lines. This emphasizes the importance of structural optimization in drug design .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro substituent on the benzyl group can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. While 2-chlorobenzyl is less reactive toward SNAr due to the lack of electron-withdrawing groups, catalytic methods or strong nucleophiles may facilitate displacement:
For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ and aryl boronic acids) could replace the chloride with aryl groups, as seen in structurally similar compounds .
Amine Functionalization
The pyrrolidin-3-yl-amine group participates in typical amine reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides:
-
Reagents : Acetyl chloride, triethylamine
-
Conditions : Dichloromethane, 0°C to RT
-
Product : N-Acetyl derivative
Alkylation
Forms secondary or tertiary amines via alkyl halides:
Schiff Base Formation
Reacts with aldehydes/ketones under dehydrating conditions:
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes ring-opening or functionalization:
Oxidation
Controlled oxidation converts pyrrolidine to pyrrolidinone:
-
Reagents : mCPBA (meta-chloroperbenzoic acid)
-
Conditions : CH₂Cl₂, 0°C
-
Product : Lactam (pyrrolidin-3-one)
Ring Expansion
Reaction with dihaloalkanes forms larger N-heterocycles:
-
Reagents : 1,4-Dibromobutane, K₂CO₃
-
Conditions : DMF, 80°C
-
Product : Azepane derivative
Cross-Coupling Reactions
The benzyl chloride moiety enables transition metal-catalyzed couplings:
| Reaction Type | Catalyst | Partners | Application |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, DavePhos | Aryl halides | C–N bond formation |
| Heck Reaction | Pd(OAc)₂, PPh₃ | Alkenes | Alkenylation of aryl ring |
For instance, coupling with aryl halides via Buchwald-Hartwig conditions forms biaryl amine derivatives, as demonstrated in related compounds .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound can undergo neutralization:
-
Base Treatment : NaOH releases the free amine, enhancing nucleophilicity for further reactions .
-
Ion Exchange : Metathesis with silver salts (e.g., AgNO₃) replaces chloride with other counterions .
Stability and Side Reactions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via N-alkylation reactions, where pyrrolidin-3-yl-amine reacts with 2-chlorobenzyl chloride under basic conditions (e.g., using K₂CO₃ in DMF). Intermediates are typically characterized using NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis. For example, IR peaks near 1752 cm⁻¹ (C=O stretch) and NMR δ 5.14–5.25 ppm (pyrrolidine protons) are critical for structural confirmation . Purity is validated via HPLC (≥98%) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How can vibrational spectroscopy (FT-IR/Raman) distinguish between tautomeric forms or conformers of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational modes for tautomers. Experimentally, FT-IR bands at ~1640–1680 cm⁻¹ (C=N stretch) and Raman shifts at 1300–1350 cm⁻¹ (C-Cl vibrations) help differentiate conformers. Discrepancies between experimental and computational spectra may arise from solvent effects or crystal packing, necessitating corrections via polarizable continuum models (PCM) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The hydrochloride salt form enhances stability by reducing hygroscopicity. Storage at –20°C under inert atmosphere (argon) is recommended to prevent degradation. Short shelf-life (~6 months) requires periodic purity checks via HPLC and mass spectrometry. Degradation products (e.g., free amine or chloro-benzyl alcohol) can be monitored using LC-MS .
Advanced Research Questions
Q. How do computational studies (DFT, molecular docking) inform the electronic properties and receptor-binding potential of this compound?
- Methodological Answer : DFT calculations reveal frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For receptor-binding studies, molecular docking with melanin-concentrating hormone receptor 1 (MCHR1) identifies key interactions: (i) the chloro-benzyl group engages in hydrophobic pockets, and (ii) the pyrrolidine nitrogen forms hydrogen bonds with Asp123. Comparative analysis against analogs (e.g., 6-benzyl-pyrrolo[3,4-d]pyrimidin-2-amine) highlights substituent effects on binding affinity .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data (e.g., agonist vs. antagonist effects)?
- Methodological Answer : Divergent bioactivity results may arise from assay conditions (e.g., receptor isoform specificity, cell lines). To address this:
- Experimental : Use calcium flux assays in HEK293 cells expressing MCHR1 to quantify agonism/antagonism.
- Computational : Apply hybrid QM/MM models to simulate ligand-receptor dynamics, comparing binding modes under varying pH and solvation conditions .
- Cross-validation with radioligand displacement assays (e.g., ³H-SNAP-7941) reduces ambiguity .
Q. How can kinetic studies elucidate the mechanism of acid-catalyzed degradation of this compound?
- Methodological Answer : Conduct pH-dependent degradation studies (pH 1–7) at 37°C, sampling at intervals for LC-MS analysis. Pseudo-first-order kinetics (monitored via UV-Vis at λ = 254 nm) identify rate constants. Transition-state modeling using Gaussian09 predicts protonation sites (e.g., pyrrolidine nitrogen) and intermediates, validated by trapping experiments with NaBH4 .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and DFT-predicted spectroscopic data?
- Methodological Answer : Discrepancies in vibrational spectra often stem from:
- Solvent effects : Include PCM in DFT settings to mimic experimental conditions (e.g., DMSO vs. gas phase).
- Anharmonicity : Apply scaling factors (0.96–0.98) to computed frequencies.
- Crystallographic packing : Compare single-crystal XRD data with DFT-optimized geometries .
Research Design Considerations
Q. What controls are essential when evaluating this compound’s activity in receptor-based assays?
- Methodological Answer :
- Positive controls : Use known MCHR1 agonists (e.g., Neuropeptide E-I) and antagonists (e.g., SNAP-7941).
- Negative controls : Include vehicle (DMSO) and receptor-knockout cell lines.
- Counter-screens : Test against off-target receptors (e.g., dopamine D2) to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
